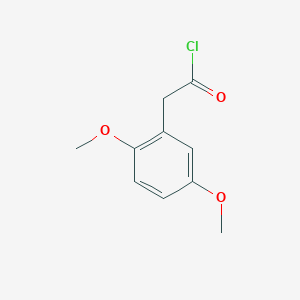
(2,5-Dimethoxyphenyl)acetyl chloride
Cat. No. B1361149
Key on ui cas rn:
52711-92-9
M. Wt: 214.64 g/mol
InChI Key: RAPIPBRHRYSAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888374B2
Procedure details


To a solution of 196 mg (1.00 mmol) of (2,5-dimethoxyphenyl)acetic acid in 3 mL of CH2Cl2 was added 100 μL of oxalyl chloride. The mixture was stirred at ambient temperature for 1 hour then concentrated under reduced pressure to a thick liquid.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.C(Cl)(=O)C([Cl:18])=O>C(Cl)Cl>[O:2]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([Cl:18])=[O:14])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)CC(=O)O
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated under reduced pressure to a thick liquid
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O(C)C1=C(C=C(C=C1)OC)CC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
